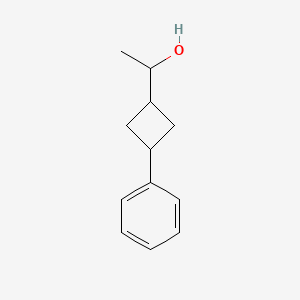
1-(3-Phenylcyclobutyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound features a cyclobutyl ring substituted with a phenyl group and an ethan-1-ol moiety, making it a unique structure in organic chemistry .
准备方法
The synthesis of 1-(3-Phenylcyclobutyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the photochemical benzannulation of N-phosphoryl ynamides and α-diazo ketones in continuous flow . This process typically requires specific reaction conditions, such as the use of tetrahydrofuran (THF) as a solvent and cooling to -78°C with a dry ice-acetone bath. The reaction mixture is then treated with trifluoroethyl trifluoroacetate and other reagents to yield the desired product .
Industrial production methods for this compound may involve bulk custom synthesis and procurement, ensuring the availability of high-purity material for various applications .
化学反应分析
1-(3-Phenylcyclobutyl)ethan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of ethers or other substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(3-Phenylcyclobutyl)ethan-1-ol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antibacterial or antifungal activity . Additionally, the compound can be used in industrial applications, including the production of specialty chemicals and materials .
作用机制
The mechanism of action of 1-(3-Phenylcyclobutyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. As an alcohol, it can undergo dehydration reactions to form alkenes through E1 or E2 mechanisms, depending on the reaction conditions . The hydroxyl group in the compound can act as a nucleophile, participating in various chemical transformations that contribute to its biological activity.
相似化合物的比较
1-(3-Phenylcyclobutyl)ethan-1-ol can be compared with other similar compounds, such as cyclobutanemethanol and α-methyl-3-phenyl derivatives . These compounds share structural similarities but differ in their specific functional groups and substituents. The unique combination of a cyclobutyl ring, phenyl group, and ethan-1-ol moiety in this compound distinguishes it from other related compounds, providing distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-(3-phenylcyclobutyl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI 键 |
BWMIWTAIAIIADO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC(C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)

![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
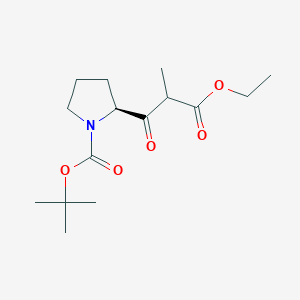
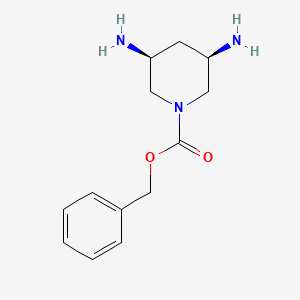
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)
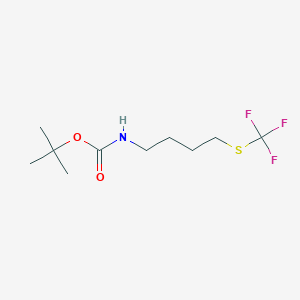


![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)
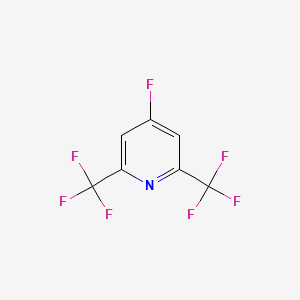
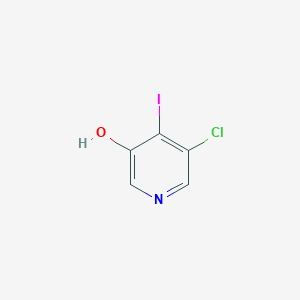
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
